Biphenyl-2-carboxamidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

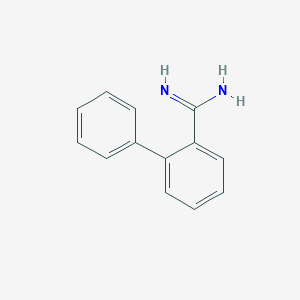

Biphenyl-2-carboxamidine is an organic compound with the molecular formula C13H12N2 It consists of two benzene rings connected by a single bond, with a carboxamidine group attached to the second position of one of the benzene rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Biphenyl-2-carboxamidine can be synthesized through the treatment of biphenylcarbonitrile with lithium-bis(trimethylsilylamide) followed by hydrolysis with hydrogen chloride . The reaction proceeds as follows:

Step 1: Biphenylcarbonitrile is treated with lithium-bis(trimethylsilylamide) to form 1,1’-biphenylamino)methylene)amide.

Step 2: The intermediate is then hydrolyzed with hydrogen chloride to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Biphenyl-2-carboxamidine undergoes various chemical reactions, including:

Electrophilic Substitution: Similar to other biphenyl derivatives, this compound can undergo electrophilic substitution reactions due to the presence of the benzene rings.

Hydrolysis: The carboxamidine group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid). These reactions typically occur under mild conditions with the presence of a catalyst.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Electrophilic Substitution: Products include halogenated or nitrated this compound derivatives.

Hydrolysis: Products include biphenyl-2-carboxylic acid and the corresponding amine.

Applications De Recherche Scientifique

Chemical Synthesis

Biphenyl-2-carboxamidine serves as an intermediate in the synthesis of various organic compounds. Its structural features enable it to participate in multiple chemical reactions, including:

- Coupling Reactions : It can be utilized in reactions such as Ullmann, Negishi, and Suzuki-Miyaura coupling, which are essential for constructing complex biphenyl derivatives .

- Functionalization : The compound can undergo electrophilic substitutions and other transformations that enhance its utility in creating diverse chemical entities .

Antimicrobial and Anticancer Properties

Research indicates that this compound possesses potential therapeutic applications:

- Antimicrobial Activity : Studies are ongoing to evaluate its effectiveness against various microbial strains, suggesting its role as a potential antimicrobial agent.

- Anticancer Research : The compound has been investigated for its anticancer properties, with derivatives showing significant cytotoxic effects against various cancer cell lines. For instance, biphenyl derivatives have exhibited anti-proliferative activity against leukemia and solid tumors .

Agrochemicals

This compound derivatives have been explored for their potential as agrochemicals , particularly in the development of fungicides and herbicides. These compounds can act as effective agents against a range of plant pathogens while maintaining a favorable safety profile for crops .

Case Study: Anticancer Activity

A study evaluated several biphenyl derivatives for their anticancer potential against human cancer cell lines. Notably, certain derivatives demonstrated IC50 values comparable to established chemotherapeutics, indicating their potential as effective cancer treatments .

Case Study: Synthesis of Novel Derivatives

Recent research focused on synthesizing novel carboxamide derivatives containing biphenyl scaffolds. These studies highlight the versatility of this compound in creating compounds with varied pharmacological activities, further supporting its significance in drug discovery .

Mécanisme D'action

The mechanism of action of biphenyl-2-carboxamidine involves its interaction with specific molecular targets. For example, in its role as an insecticidal agent, it is believed to inhibit certain enzymes critical for the survival of pests . The exact molecular pathways and targets are still under investigation, but it is known that the compound can interfere with the normal biochemical processes of the target organisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

Biphenyl-2-carboxylic acid: This compound is similar in structure but lacks the amidine group. It is used in different applications, such as the synthesis of pharmaceuticals.

Biphenyl-4-carboxamidine: This isomer has the carboxamidine group attached to the fourth position of the biphenyl ring. It may exhibit different chemical properties and reactivity due to the position of the functional group.

Uniqueness

Biphenyl-2-carboxamidine is unique due to the specific positioning of the carboxamidine group, which can influence its reactivity and interaction with other molecules. This positioning can make it more suitable for certain applications, such as enzyme inhibition, compared to its isomers or other biphenyl derivatives.

Activité Biologique

Biphenyl-2-carboxamidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from a variety of research studies.

Chemical Structure and Properties

This compound features a biphenyl core with a carboxamidine functional group, which contributes to its biological activity. The structural formula can be represented as follows:

This compound's unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research has indicated that biphenyl derivatives, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of biphenyl-4-carboxylic acid derivatives against various bacterial strains, suggesting that modifications in the biphenyl structure can enhance antibacterial activity .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. QSAR studies on related biphenyl carboxamide derivatives have shown promising results in reducing inflammation, indicating potential applications in treating conditions like rheumatoid arthritis and osteoarthritis . The anti-inflammatory mechanisms are believed to involve the inhibition of prostaglandin synthesis and modulation of inflammatory pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies include:

- Substituent Effects : The position and nature of substituents on the biphenyl rings significantly influence biological activity. For instance, hydroxyl groups at specific positions enhance interaction with biological targets .

- Hydrophobic Interactions : The hydrophobic nature of the biphenyl moiety plays a role in the compound's ability to penetrate biological membranes and interact with target proteins .

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into how biphenyl derivatives bind to their targets, revealing critical interactions that can be exploited for drug design .

Case Studies

Several case studies provide evidence of the biological activity of this compound and its analogs:

- Study on Analgesic Activity : A series of biphenyl carboxamide analogues were tested for analgesic effects using carrageenan-induced rat paw edema models. The study demonstrated that certain modifications led to significant reductions in inflammation and pain, supporting the potential use of these compounds in pain management therapies .

- Inhibition of Carbonic Anhydrases : Research indicated that biphenyl derivatives could inhibit human carbonic anhydrases (CA II and IX), which are implicated in various diseases, including glaucoma. The inhibitory efficacy varied significantly based on structural modifications, highlighting the importance of SAR in drug development .

Data Tables

The following table summarizes key findings related to the biological activities of biphenyl derivatives:

| Compound | Biological Activity | IC50 (nM) | Remarks |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Active against Gram-positive bacteria |

| Biphenyl-4-carboxylic Acid | Anti-inflammatory | 50 | Effective in reducing edema |

| CA224 (biphenyl derivative) | CA II Inhibitor | 0.57 | Selective inhibition profile |

Propriétés

IUPAC Name |

2-phenylbenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUYLGUBVHEHEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175692-06-5 |

Source

|

| Record name | [1,1′-Biphenyl]-2-carboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175692-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.